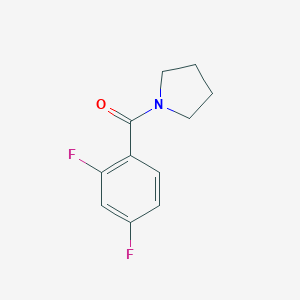

1-(2,4-difluorobenzoyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11F2NO |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

(2,4-difluorophenyl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C11H11F2NO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |

InChI Key |

OXZQQDSHKHQJGR-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)C2=C(C=C(C=C2)F)F |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Advanced Structural and Conformational Analysis in the Context of 1 2,4 Difluorobenzoyl Pyrrolidine Research

Spectroscopic Characterization Techniques for Elucidating Molecular Architecture (General Methodologies)

The precise molecular architecture of 1-(2,4-difluorobenzoyl)pyrrolidine and its derivatives is determined through a combination of powerful spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: Proton NMR provides detailed information about the chemical environment, connectivity, and stereochemical relationships of hydrogen atoms. For a compound like this compound, the spectrum would show distinct signals for the protons on the pyrrolidine (B122466) ring and the aromatic protons of the difluorobenzoyl group. The chemical shifts (δ) of the pyrrolidine protons are typically found in the aliphatic region, while the aromatic protons appear further downfield. Spin-spin coupling between adjacent protons provides valuable data on the connectivity and dihedral angles, which is crucial for conformational analysis.

¹³C NMR: Carbon NMR reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would be expected to show signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the pyrrolidine ring.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is an essential technique. It provides information on the electronic environment of the fluorine atoms and can show coupling to nearby protons and the other fluorine atom, confirming their positions on the benzoyl ring.

Mass Spectrometry (MS): This technique provides the exact molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) of the molecular ion. For instance, in the analysis of a related compound, 1-(2-(2,4-Difluorobenzoyl) pyrrolidin-1-yl) ethanone (B97240), ESI-MS was used to confirm its molecular formula by identifying the [M+H]⁺ peak. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The most prominent and diagnostic peak for this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. The exact frequency is influenced by the electronic effects of the difluorophenyl ring. Other characteristic absorptions would include C-H stretching from the aliphatic and aromatic portions, C-N stretching, and C-F stretching bands. nih.gov

A summary of expected and reported spectroscopic data for a closely related derivative is presented below.

| Spectroscopic Data for 1-(2-(2,4-Difluorobenzoyl) pyrrolidin-1-yl) ethanone tandfonline.com | |

| Technique | Observed Data |

| ¹H NMR (CDCl₃, ppm) | δ: 7.93 (d, 1H), 7.20 (d, 1H), 7.10–6.90 (m, 1H), 4.15 (t, 1H), 3.45–1.95 (m, 6H), 2.25 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ: 184.4 (C=O), 169.5 (C=O), 161.3 (C-F), 160.2 (C-F), 130.2 (CH), 122.8 (C), 114.4(CH), 106.6 (CH), 60.2 (CH), 45.5 (CH₂), 29.2 (CH₂), 25.2 (CH₂), 22.2 (CH₃) |

| ESI-MS | m/z: 255.10 (M⁺ + 1) for C₁₃H₁₃F₂NO₂ |

This interactive table summarizes key spectroscopic findings for a related compound, illustrating the types of data obtained.

Stereochemical Considerations and Pseudorotation of the Pyrrolidine Ring in Derivatives

The five-membered pyrrolidine ring is not planar. To minimize steric strain and torsional strain, it adopts a puckered conformation. This non-planarity is a critical feature that contributes to the three-dimensional structure of pyrrolidine-containing molecules. epo.org

The conformation of the pyrrolidine ring is described by a phenomenon known as pseudorotation . Unlike the more rigid chair and boat conformations of cyclohexane, the pyrrolidine ring can move through a continuous cycle of conformations with relatively low energy barriers. researchgate.net These conformations are typically described as either envelope (E) , where four atoms are coplanar and the fifth is out of the plane, or twist (T) , where no four atoms are coplanar.

In N-acylpyrrolidine derivatives, such as this compound, the presence of the bulky N-acyl group significantly influences the conformational equilibrium of the pyrrolidine ring. researchgate.netresearchgate.net The amide bond itself has a high rotational barrier, leading to the existence of cis and trans rotamers, which can further complicate the conformational landscape. The N-acyl group often restricts the possible conformations, and its orientation can dictate the spatial arrangement of substituents on the ring. researchgate.net

| Key Conformational Concepts for Pyrrolidine Derivatives | Description |

| Ring Pucker | The deviation of the pyrrolidine ring from planarity to relieve strain. |

| Pseudorotation | A continuous cycle of puckered conformations (Envelopes and Twists) with low energy barriers between them. epo.org |

| Envelope (E) Form | Four carbon atoms are in a plane, with the fifth atom (either C or N) puckered out of the plane. |

| Twist (T) Form | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. |

| Influence of N-Acyl Group | The bulky acyl group restricts pseudorotation and can favor specific ring conformations and substituent orientations. researchgate.netresearchgate.net |

| NMR Coupling Constants (³JHH) | Used to determine dihedral angles and thus deduce the preferred ring conformation in solution. researchgate.net |

This interactive table outlines the fundamental principles governing the stereochemistry and conformational behavior of the pyrrolidine ring.

Crystal Structure Analysis of Related Fluorinated Benzoylpyrrolidine Derivatives

While spectroscopic methods provide invaluable information about the molecular structure in solution, X-ray crystallography offers a definitive, high-resolution snapshot of the molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice.

Although the specific crystal structure of this compound is not publicly available, analysis of closely related fluorinated benzoylpiperidine and benzophenone (B1666685) derivatives provides significant insight into the expected structural features. iucr.org

In the crystal structure of related compounds like (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, several key features are observed:

The piperidine (B6355638) ring (a six-membered analogue of pyrrolidine) typically adopts a stable chair conformation. iucr.org The five-membered pyrrolidine ring is expected to adopt one of its low-energy envelope or twist conformations.

The amide bond connecting the heterocyclic ring to the benzoyl group is generally planar.

There is a significant twist between the plane of the benzoyl ring and the mean plane of the heterocyclic ring. For example, in one derivative, the dihedral angle between the benzene (B151609) ring and the piperidine ring is 39.89°. iucr.org This rotation is a result of minimizing steric hindrance between the two moieties.

Intermolecular forces, such as weak C—H···O hydrogen bonds and other van der Waals interactions, play a crucial role in stabilizing the crystal packing. iucr.org

The presence of fluorine atoms on the benzoyl ring can influence crystal packing through electrostatic interactions, including dipole-dipole interactions and potential C—H···F hydrogen bonding. The analysis of these crystal structures provides a solid-state model of the molecule's preferred conformation, which serves as a valuable reference point for computational modeling and for understanding its potential interactions in a more ordered biological environment.

| Structural Parameters from a Related Crystal Structure: (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone iucr.org | |

| Parameter | Observation |

| Heterocyclic Ring Conformation | Stable chair conformation for the piperidine ring. |

| Amide Group | Planar geometry. |

| Dihedral Angle (Benzene-Piperidine) | 39.89 (7)° |

| Key Torsion Angle (O=C—N—C) | -167.4 (2)° |

| Stabilizing Interactions | Weak C—H···O intermolecular hydrogen bonds. |

This interactive table presents crystallographic data from a related molecule, highlighting the expected geometric parameters for fluorinated benzoylpyrrolidine derivatives.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 2,4 Difluorobenzoyl Pyrrolidine and Its Analogues

Elucidating the Influence of Substituent Modifications on Biological Interactions

The biological activity of pyrrolidine (B122466) derivatives is significantly influenced by the nature and position of substituents on both the pyrrolidine ring and the benzoyl moiety. Modifications to these substituents can alter the compound's interaction with its biological target, affecting its efficacy and selectivity.

Research into various pyrrolidine-based compounds has demonstrated that even minor changes to substituents can lead to substantial differences in biological activity. For instance, in a series of 1,3,4-trisubstituted pyrrolidines, activity was found to be dependent on both the regiochemistry and the absolute stereochemistry of the pyrrolidine core. Similarly, studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib revealed that while truncations of the molecule resulted in a loss of inhibitory activity, modifications of functionalities at different positions had varied effects on the inhibitory properties, highlighting the potential for optimization. nih.gov

In the context of 1-(substituted-benzylidene) thiazolidine-2,4-dione derivatives, QSAR analysis identified ten distinct structural patterns that influence inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). This underscores the importance of the substitution pattern in determining the biological effect. Furthermore, SAR studies on 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of ST2 showed that different groups at the 4-position of the 'B' ring, such as dimethyl amine, pyrrolidine, piperidine (B6355638), or a methyl ester group, improved activities by 2–3 folds, whereas a carboxylic acid group led to reduced activity. nih.gov

The following table summarizes the observed influence of various substituent modifications on the biological activity of different pyrrolidine analogues:

| Scaffold | Substituent Position/Modification | Observed Effect on Biological Activity |

| 1,3,4-Trisubstituted Pyrrolidines | Regiochemistry and absolute stereochemistry | Activity is dependent on these factors. |

| Pyrrolidine Pentamine Derivatives | Truncations of the molecule | Loss of inhibitory activity. |

| Modifications at R3, R4, and R5 positions | Varied effects, indicating optimization potential. nih.gov | |

| 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors | 4-position of 'B' ring with dimethyl amine, pyrrolidine, piperidine, or methyl ester | 2–3 fold improvement in activity. nih.gov |

| 4-position of 'B' ring with carboxylic acid | Reduced activity. nih.gov |

These findings collectively emphasize the critical role of substituent modifications in modulating the biological interactions of pyrrolidine-containing compounds. A systematic exploration of these modifications is essential for the rational design of analogues of 1-(2,4-difluorobenzoyl)pyrrolidine with improved therapeutic profiles.

Impact of Fluorination Patterns on Molecular Properties and Bioactivity

Fluorine substitution is a widely used strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of drug candidates. The introduction of fluorine atoms into a molecule can significantly alter its lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of this compound, the difluorination pattern on the benzoyl ring is a key determinant of its molecular properties and bioactivity.

The presence of fluorine can influence the conformational behavior of molecules. For example, selective fluorination of the pyrrolidine ring in proline motifs has been shown to induce significant conformational changes that impact the structure and biological roles of modified peptides and proteins. beilstein-journals.org Vicinal difluorination can mitigate the inherent conformational bias of the pyrrolidine ring by inducing stereoelectronic effects. beilstein-journals.org This highlights that the position of fluorine atoms, whether on the benzoyl ring or the pyrrolidine scaffold, can have profound effects on the molecule's three-dimensional structure and, consequently, its interaction with biological targets.

Furthermore, fluorination can enhance the acidity of adjacent functional groups, which may lead to increased biological activity. For instance, the introduction of a fluorine atom at the Cα position adjacent to a hydroxamic acid was hypothesized to enhance acidity and thereby increase the activity of histone deacetylase inhibitors. This hypothesis was confirmed, as all fluorinated derivatives were found to be two to nine times more active than their non-fluorinated analogues.

The impact of fluorination is not always straightforward to predict. While the introduction of a single fluorine substituent, a difluoromethoxy, or a trifluoromethyl group on the pyrimidine (B1678525) capping group of a series of histone deacetylase inhibitors resulted in only minimal effects on activity, fluorination can also influence lipophilicity and solubility, which in turn affect permeability and potency. mdpi.com

The following table summarizes the effects of different fluorination patterns on the molecular properties and bioactivity of various compounds:

| Compound Class | Fluorination Pattern | Effect on Molecular Properties/Bioactivity |

| Proline Motifs | Selective fluorination of the pyrrolidine ring | Induces significant conformational changes. beilstein-journals.org |

| Vicinal difluorination | Mitigates inherent conformational bias. beilstein-journals.org | |

| Hydroxamic Acid Derivatives | Fluorine at Cα adjacent to hydroxamic acid | Enhanced acidity and 2-9 times greater activity. |

| Histone Deacetylase Inhibitors | Single fluorine, difluoromethoxy, or trifluoromethyl group on pyrimidine capping group | Minimal effects on activity. mdpi.com |

Stereochemical Determinants of Biological Profile in Pyrrolidine Derivatives

The pyrrolidine ring, being a five-membered saturated heterocycle, possesses stereogenic centers, and its derivatives can exist as different stereoisomers. nih.gov The spatial orientation of substituents on the pyrrolidine ring is a critical factor that can profoundly influence the biological profile of these compounds due to their differential binding to enantioselective proteins. nih.gov

The significance of stereochemistry is well-documented in the literature. For instance, in the case of 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists, the biological activity was found to be dependent on the absolute stereochemistry of the pyrrolidine scaffold. researchgate.net This indicates that only a specific stereoisomer may be able to achieve the optimal interactions with the receptor.

Furthermore, the presence of up to four stereogenic carbon atoms in synthetic pyrrolidines can lead to as many as 16 different stereoisomers. nih.gov This stereochemical diversity provides a rich landscape for exploring structure-activity relationships. For example, in the 1,3-dipolar cycloaddition reaction used to synthesize substituted pyrrolidines, the stereoselectivity at positions 2 and 5 depends on the shape of the ylides, while the stereochemistry at positions 3 and 4 is determined by the relative orientation of the substituents of the dipolarophile. nih.gov

The table below highlights the importance of stereochemistry in different pyrrolidine derivatives:

| Pyrrolidine Derivative Class | Stereochemical Feature | Impact on Biological Profile |

| General Pyrrolidine Scaffolds | Different stereoisomers and spatial orientation of substituents | Leads to different biological profiles due to differential binding to enantioselective proteins. nih.gov |

| 1,3,4-Trisubstituted Pyrrolidines | Absolute stereochemistry | Biological activity is dependent on the specific stereochemistry. researchgate.net |

| Synthetic Pyrrolidines (from 1,3-dipolar cycloaddition) | Stereoselectivity at positions 2, 3, 4, and 5 | Determines the final stereochemistry of the substituted pyrrolidine. nih.gov |

These examples underscore the critical role of stereochemistry in defining the biological activity of pyrrolidine derivatives. Therefore, a thorough investigation of the stereochemical aspects of this compound and its analogues is essential for understanding their mechanism of action and for the design of more potent and selective therapeutic agents.

Computational Approaches to QSAR Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable tools in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with experimental screening. nih.gov

Various computational approaches are employed in QSAR studies, ranging from two-dimensional (2D-QSAR) to three-dimensional (3D-QSAR) methods. 2D-QSAR models utilize descriptors that are independent of the molecule's conformation, making them suitable for large database studies. mdpi.com These descriptors can include physicochemical properties, topological indices, and electronic parameters.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. nih.govnih.gov These approaches require the alignment of the compounds in a common coordinate system and calculate steric and electrostatic fields around them. The resulting models can provide detailed insights into the structural features that are favorable or unfavorable for biological activity. For instance, 3D-QSAR studies on fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors, based on their binding conformations, yielded predictive models that could guide the design of new potent inhibitors. nih.gov

The development of a reliable QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govmdpi.commdpi.com

Model Validation: The predictive power of the model is assessed using various statistical parameters and validation techniques.

The table below provides an overview of different QSAR modeling approaches and their applications:

| QSAR Method | Description | Application Example |

| 2D-QSAR | Utilizes 2D descriptors independent of molecular conformation. mdpi.com | Development of models for virtual screening of large chemical libraries. mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Based on the 3D structure and alignment of molecules, calculating steric and electrostatic fields. nih.govnih.gov | Establishing predictive models for fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. nih.gov |

| Machine Learning-based QSAR | Employs algorithms like k-nearest neighbors, decision trees, and neural networks to build predictive models. nih.govnih.govmdpi.com | Developing QSAR models for pyrrolopyrimidine derivatives as Bruton's tyrosine kinase inhibitors. nih.gov |

These computational approaches, often used in conjunction with molecular docking and molecular dynamics simulations, provide a powerful platform for the rational design of new analogues of this compound with enhanced biological activity. nih.govnih.gov

Investigation of Potential Biological Targets and Mechanistic Elucidation of Interactions Pre Clinical Focus

Enzyme Inhibition Studies by 1-(2,4-Difluorobenzoyl)pyrrolidine Analogues

The versatility of the pyrrolidine (B122466) scaffold allows for its incorporation into a wide range of enzyme inhibitors, targeting conditions from bacterial infections to metabolic diseases.

Specific Enzyme Inhibition Mechanisms: Competitive, Non-Competitive, Uncompetitive, and Mixed Inhibition

Enzyme inhibitors are classified based on their mechanism of action, which dictates how they interact with an enzyme and its substrate. These mechanisms can be elucidated through kinetic studies.

Competitive Inhibition: A competitive inhibitor structurally resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, it increases the apparent Michaelis constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged. sciencecodons.com

Non-Competitive Inhibition: In this mode, the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. jackwestin.com This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. knyamed.com Non-competitive inhibition decreases Vmax but does not affect Km. sciencecodons.com

Uncompetitive Inhibition: This occurs when the inhibitor binds exclusively to the enzyme-substrate (ES) complex, effectively locking the substrate in place and preventing product formation. khanacademy.orglibretexts.org This type of inhibition is most effective at high substrate concentrations and results in a decrease in both Vmax and Km. libretexts.org

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. jackwestin.comwikipedia.org This results in changes to both Km and Vmax. wikipedia.org If the inhibitor favors binding to the free enzyme, it more closely resembles competitive inhibition (Km increases). If it favors the ES complex, it is more akin to uncompetitive inhibition (Km decreases). wikipedia.org

Molecular docking studies of pyrrolidine-based compounds have helped to understand these interactions. For instance, docking of certain pyrrolidine derivatives into the active site of acetylcholinesterase (AChE) suggests a competitive inhibition mechanism.

Inhibition of Phospholipase A2 (PLA2) by Complex Pyrrolidine-Containing Structures

Phospholipase A2 (PLA2) enzymes are crucial mediators of inflammation through the production of arachidonic acid. Consequently, they are significant targets for anti-inflammatory drug development. Pyrrolidine-based structures have emerged as potent inhibitors of cytosolic PLA2 (cPLA2).

A notable example is Pyrrophenone , a 1,2,4-trisubstituted pyrrolidine derivative, which is a potent and reversible inhibitor of human cPLA2α with an IC50 value of 4.2 nM. frontiersin.org Its inhibitory action affects the release of arachidonic acid, leading to reduced production of prostaglandins (B1171923) and leukotrienes. frontiersin.org Another related compound, pyrrolidine-1 , also demonstrates high potency against cPLA2α, with an IC50 of 70 nM. These compounds exhibit high selectivity for the cPLA2α isoform over other PLA2 subtypes. frontiersin.org

Modulation of Other Enzymes by Pyrrolidine Scaffolds and Related Compounds

The structural versatility of the pyrrolidine ring has enabled its use in developing inhibitors for a diverse array of enzymes.

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are validated targets for antibacterial agents. Hybrid molecules combining pyrrolidine with a 1,2,4-oxadiazole (B8745197) moiety have been synthesized as dual inhibitors. Several of these compounds inhibit E. coli DNA gyrase with nanomolar potency, comparable to the reference drug novobiocin (B609625). wikipedia.org For instance, one of the most potent compounds in a series, featuring a p-chlorophenyl moiety, registered an IC50 value of 120 nM against E. coli gyrase, which is more potent than novobiocin (IC50 = 170 nM). wikipedia.orgnih.gov Some of these hybrids also show potent activity against S. aureus DNA gyrase and Topoisomerase IV from both E. coli and S. aureus. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV): This enzyme is a key target in the treatment of type 2 diabetes. Pyrrolidine-based compounds are central to many DPP-IV inhibitors, often referred to as "gliptins". For example, the nitrile group on inhibitors like Vildagliptin and Saxagliptin, which contain a pyrrolidine scaffold, forms a reversible covalent bond with a serine residue in the enzyme's active site. pharmablock.com Novel pyrrolidine sulfonamide derivatives have also been developed, with some showing significant DPP-IV inhibition. One compound with a 4-trifluorophenyl substitution exhibited an IC50 of 11.32 µM. frontiersin.orgnih.gov

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Dispiro pyrrolidine derivatives have been synthesized and shown to possess cholinesterase inhibitory properties. Certain compounds exhibit potent efficacy against both AChE and butyrylcholinesterase (BChE), with IC50 values in the low micromolar range and a preference for AChE. daneshyari.com Additionally, pyrrolidine-based benzenesulfonamide (B165840) derivatives have been identified as highly promising AChE inhibitors, with Ki values in the nanomolar range (e.g., 22.34 ± 4.53 nM and 27.21 ± 3.96 nM for compounds bearing 2,4-dimethoxyphenyl and 4-methoxyphenyl (B3050149) groups, respectively). nih.gov

Matrix Metalloproteases (MMPs): MMPs are zinc-containing endopeptidases involved in tissue remodeling and are implicated in diseases like arthritis and cancer. The pyrrolidine ring has been confirmed as an excellent scaffold for designing MMP inhibitors. nih.govnih.gov These inhibitors, which can be classified as sulfonamide, proline-containing, or acyl pyrrolidine derivatives, have demonstrated low nanomolar activity against some MMP subclasses. nih.govnih.gov

Table 1: Inhibition of Various Enzymes by Pyrrolidine Analogues

Receptor Binding Studies with Related Pyrrolidine-Based Ligands

Pyrrolidine derivatives are key components in ligands designed to interact with various receptor families, particularly G protein-coupled receptors (GPCRs), which are major targets for a large portion of modern drugs.

Exploration of G protein-coupled Receptor (GPCR) Interactions

GPCRs are a vast family of transmembrane receptors involved in countless physiological processes. frontiersin.org Ligands can act as agonists, antagonists, or modulators at these receptors. frontiersin.org The pyrrolidine scaffold is frequently incorporated into ligands targeting various GPCRs, including dopaminergic, adrenergic, and muscarinic receptors.

Dopamine (B1211576) Receptors: 3-(3-hydroxyphenyl)pyrrolidine analogues have been synthesized to probe the binding pockets of dopamine D3 receptors. By extending functionality from the primary (orthosteric) binding site to a secondary pocket, researchers aim to enhance binding affinity and selectivity for the D3 subtype. nih.gov

Adrenergic Receptors: Pyrrolidin-2-one derivatives have been shown to possess a high affinity for α1- and α2-adrenergic receptors. mdpi.com For example, the compound S-75, an arylpiperazine derivative of pyrrolidin-2-one, exhibits pKi values of 7.3 for α1 and 6.01 for α2 receptors. mdpi.com Other studies on pyrrolidine derivatives have identified potent α1-adrenoceptor antagonists, with some compounds showing high selectivity for the α1A subtype over the α1B subtype. bibliotekanauki.plinterrev.com Furthermore, a novel pyrrolidine scaffold was designed to create potent and selective human β3 adrenergic receptor agonists. nih.gov

Muscarinic Receptors: The pyrrolidine ring has been used to increase the stereochemical complexity of muscarinic ligands. A series of antagonists based on a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure showed high affinity for all five human muscarinic receptor subtypes (hm1-hm5). nih.gov Another study designed pyrrolidine-containing ligands that behaved as selective partial agonists at M2 muscarinic receptors. researchgate.net

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A) Ligand Binding Characteristics of Related Compounds

Serotonin (5-HT) receptors are critical GPCR targets for treating a range of central nervous system disorders, including depression and psychosis. The pyrrolidine moiety is a common feature in ligands developed for these receptors.

Recent research has focused on designing multi-target ligands. For example, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were developed with combined effects on serotonin (5-HT1A) receptors and the serotonin transporter (SERT). In this series, a compound with a fluorine substituent on the indole (B1671886) ring showed the highest affinity for the 5-HT1A receptor.

Novel 3-pyrrolidineindole derivatives have also been investigated as serotonergic agents targeting the 5-HT2A receptor for the potential treatment of mental illnesses. khanacademy.org Psychedelic agents like psilocybin are known to act as agonists or partial agonists at 5-HT2A receptors, and some also activate 5-HT1A receptors, which may contribute to their antidepressant and anxiolytic effects. khanacademy.org The development of new pyrrolidine-based ligands aims to modulate these targets with improved selectivity and pharmacological profiles.

Table 2: Binding Affinities of Pyrrolidine Analogues at G Protein-Coupled Receptors

Investigation of this compound Reveals Limited Pre-clinical Data on Cellular and Molecular Interactions

Despite the interest in pyrrolidine-containing compounds in drug discovery, publicly available pre-clinical research specifically detailing the cellular pathway modulation and biological response characterization of this compound in in vitro models is currently limited. Extensive searches of scientific literature and databases did not yield specific studies investigating the direct biological targets or the precise mechanisms of action for this particular chemical entity.

While research into the broader family of pyrrolidine derivatives has identified various biological activities, including anticancer and anti-inflammatory effects, data that can be exclusively attributed to this compound is not available in the public domain. Studies on structurally analogous compounds offer some insights into the potential, yet unconfirmed, biological activities of molecules containing a 1-(2,4-difluorophenyl)pyrrolidine (B36381) moiety.

For instance, research on other compounds featuring a substituted phenyl-pyrrolidine core has pointed towards potential involvement in significant cellular signaling pathways. One such study on 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine demonstrated its ability to suppress the Toll-like receptor (TLR) signaling pathways. This was evidenced by the inhibition of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3) activation, suggesting a possible role in modulating inflammatory responses.

Furthermore, investigations into 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have revealed cytotoxic and anti-migratory effects in various cancer cell lines. These findings hint at the potential for compounds with the 1-(2,4-difluorophenyl)pyrrolidine scaffold to interfere with pathways crucial for cancer cell proliferation and metastasis. Another related compound, pyrrolidine dithiocarbamate, has been shown to induce apoptosis and inhibit proliferation in renal cell carcinoma cell lines, also through the inhibition of the NF-κB pathway.

However, it is crucial to emphasize that these findings pertain to structurally related but distinct molecules. The specific substitutions on the benzoyl and pyrrolidine rings can dramatically alter the compound's physicochemical properties, target affinity, and ultimately, its biological activity. Therefore, direct extrapolation of the mechanisms and effects of these related compounds to this compound would be scientifically unfounded without dedicated in vitro studies.

At present, the scientific community awaits dedicated research to elucidate the specific biological targets and cellular effects of this compound. Such studies would be necessary to generate the detailed data required to construct a comprehensive profile of its in vitro pharmacological activity, including any potential modulation of cellular pathways and the resulting biological responses. Without such direct evidence, any discussion of its mechanism of action remains speculative.

Computational Chemistry and Molecular Modeling for 1 2,4 Difluorobenzoyl Pyrrolidine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2,4-difluorobenzoyl)pyrrolidine, docking simulations are employed to understand how this ligand interacts with the binding site of a specific biological target, such as an enzyme or a receptor.

The process involves preparing a three-dimensional structure of the target protein, often obtained from crystallographic data, and the 3D structure of this compound. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket, calculating a scoring function to estimate the binding affinity for each pose.

Key interactions identified through docking simulations for this compound and its derivatives with various targets often include hydrogen bonds, hydrophobic interactions, and halogen bonds. For instance, the fluorine atoms on the benzoyl ring can participate in favorable halogen bond interactions with electron-donating residues in the binding site. The carbonyl oxygen can act as a hydrogen bond acceptor, while the pyrrolidine (B122466) ring and the difluorophenyl group can engage in hydrophobic and van der Waals interactions.

The insights gained from these simulations are pivotal for structure-activity relationship (SAR) studies, explaining why certain structural modifications to the this compound scaffold lead to enhanced or diminished biological activity.

Interactive Data Table: Key Interacting Residues for Pyrrolidine Derivatives in a Target Binding Site (Hypothetical Data)

| Compound ID | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Interaction Type |

| P-001 | Kinase A | Tyr123, Leu175, Asp201 | -8.5 | H-Bond, Hydrophobic |

| P-002 | Protease B | Gly98, Val101, Phe140 | -7.9 | Hydrophobic, van der Waals |

| P-003 | GPCR C | Ser150, Trp255, Asn280 | -9.2 | H-Bond, Pi-Stacking |

| P-004 | Kinase A | Tyr123, Leu175, Lys100 | -8.8 | H-Bond, Hydrophobic, Ionic |

In Silico Screening and Virtual Library Design for Analogues

Building upon the structural information from molecular docking, in silico screening and virtual library design are powerful strategies for discovering novel and more potent analogues of this compound. Virtual screening involves computationally searching large databases of chemical compounds to identify those that are likely to bind to a target of interest.

For this compound, a virtual library of analogues can be designed by systematically modifying its core structure. This can involve substituting the fluorine atoms with other halogens or small functional groups, altering the pyrrolidine ring, or changing the linker between the two moieties. These virtual compounds are then docked into the target's binding site, and their predicted binding affinities are used to prioritize them for synthesis and experimental testing.

This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. The design of these virtual libraries is often guided by the initial docking results of the parent compound, focusing on modifications that are predicted to enhance key binding interactions.

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is essential to understand its flexibility and the relative energies of its different spatial arrangements. The pyrrolidine ring, for instance, can adopt various puckered conformations, such as envelope and twist forms.

Computational methods, including molecular mechanics and quantum mechanics, are used to explore the conformational energy landscape of the molecule. This landscape is a multi-dimensional surface that represents the potential energy of the molecule as a function of its geometric parameters. By identifying the low-energy conformations, researchers can determine the most probable shapes that the molecule will adopt in solution and when interacting with a biological target.

Understanding the preferred conformations is critical because only specific conformers may be able to fit into the binding site of a target protein. The energy penalty required for the molecule to adopt a bioactive conformation (a conformation necessary for binding that may not be the lowest energy state in solution) can influence its binding affinity. Quantum-chemical calculations can provide detailed insights into the stability of different conformers, influenced by factors like stereoelectronic effects. nih.gov

Interactive Data Table: Relative Energies of this compound Conformers (Hypothetical Data)

| Conformer ID | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| C1 | 175° | 0.00 | 65 |

| C2 | 60° | 1.25 | 25 |

| C3 | -60° | 1.80 | 10 |

Correlation of Computational Data with Experimental Biological Activity

A crucial aspect of computational chemistry in drug discovery is the ability to correlate in silico predictions with experimental data. For a series of this compound analogues, Quantitative Structure-Activity Relationship (QSAR) models can be developed. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analogue and correlating them with their experimentally determined potencies (e.g., IC50 values), a predictive model can be built. These models can then be used to predict the activity of new, unsynthesized analogues, further guiding the design of more effective compounds.

The correlation between the predicted binding affinities from molecular docking and the experimental biological activities is also a key validation of the computational model. A strong correlation suggests that the docking protocol and scoring function are accurately representing the binding process. Discrepancies between computational and experimental data can also be informative, highlighting the need to refine the computational model or consider other factors that may influence biological activity, such as solubility or metabolic stability.

Exploration of 1 2,4 Difluorobenzoyl Pyrrolidine Derivatives and Analogues in Academic Research

Design and Synthesis of Novel Pyrrolidine (B122466) Derivatives for Target-Specific Research

The design and synthesis of novel pyrrolidine derivatives are often driven by the need for compounds with specific biological targets. nih.govnih.gov Fragment-based drug discovery, for instance, utilizes pyrrolidine-based fragments with desirable physicochemical properties to create lead compounds. nih.gov The synthesis of these derivatives often involves multi-step processes starting from commercially available materials like 4-hydroxy-L-proline. benthamdirect.com

A common synthetic strategy involves metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and olefinic dipolarophiles, which allows for the creation of diversely functionalized and stereochemically defined pyrrolidines. nih.gov For example, Oppolzer's camphorsultam has been used to direct the stereochemistry of the cycloaddition, resulting in enantiomerically pure pyrrolidine derivatives. nih.gov Another approach involves the acylation of the pyrrolidine ring with a difluorobenzoyl group, a reaction that can be achieved through various organic chemistry techniques. evitachem.com

Researchers have successfully synthesized various series of pyrrolidine derivatives for specific therapeutic areas. For instance, a series of novel pyrrolidine derivatives were designed and synthesized as potent inhibitors of matrix metalloproteinase-2 (MMP-2), with some compounds showing higher potency than the control. nih.gov Similarly, new series of pyrrolidine derivatives have been developed as potential inhibitors for dipeptidyl peptidase-IV (DPP-IV), a target in diabetes treatment. tandfonline.comresearchgate.net

The synthesis of 1-(2,4-difluorobenzoyl)pyrrolidine itself can be accomplished through the reaction of N-formyl proline with thionyl chloride, followed by a Friedel-Crafts acylation with 1,3-difluorobenzene (B1663923) in the presence of aluminum chloride. tandfonline.com This method has also been used to synthesize related dihalogenated benzoyl pyrrolidine derivatives. tandfonline.com

Table 1: Synthesis of 1-(2,4-Dihalo substituted benzoyl) pyrrolidin-1-yl) ethanone (B97240) Derivatives

| Compound | R1 | R2 | Yield (%) | Melting Point (°C) |

| 11a | F | F | 85 | 60-62 |

| 11b | Cl | Cl | 88 | 74-75 |

| 11c | Br | Br | 74 | 80-82 |

Data sourced from a study on the synthesis of anticonvulsant agents. tandfonline.com

Investigation of Different Substitution Patterns on the Pyrrolidine Ring and Benzoyl Moiety

The biological activity of this compound derivatives can be significantly influenced by the substitution patterns on both the pyrrolidine ring and the benzoyl moiety. tandfonline.comgoogle.com Researchers systematically introduce different functional groups to understand structure-activity relationships (SAR) and optimize the therapeutic potential of these compounds. nih.gov

Studies have shown that substitutions at the N1, 3rd, and 5th positions of the pyrrolidine ring are critical for optimizing biological activity and enhancing target-specific interactions. tandfonline.com For example, in the development of DPP-4 inhibitors, the substitution of a trifluoro group at a specific position on the benzoyl moiety led to a highly potent compound. tandfonline.com The presence of fluorine atoms in the benzoyl group is known to enhance lipophilicity, which can affect a compound's biological activity. evitachem.com

The spatial orientation of substituents is also crucial, as different stereoisomers can exhibit distinct biological profiles due to their varied binding modes with target proteins. nih.gov The non-planar nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, further emphasizing the importance of stereochemistry. nih.gov

In the context of anticonvulsant agents, the nature of the halogen substitutions on the benzoyl ring has been explored. tandfonline.com Derivatives with dichloro and dibromo substitutions have been synthesized and characterized, providing a basis for comparing their biological effects to the difluoro analogue. tandfonline.com

Table 2: Investigated Substitutions on Pyrrolidine and Benzoyl Moieties

| Core Scaffold | Substitution Position | Investigated Substituents |

| Pyrrolidine Ring | N1, C3, C5 | Alkyl, Aryl, Halogen, Hydroxymethyl, Amino |

| Benzoyl Moiety | C2, C4 | Fluoro, Chloro, Bromo, Trifluoromethyl |

This table summarizes common substitution patterns investigated in academic research. tandfonline.comtandfonline.com

Hybrid Compounds Integrating the this compound Core with Other Pharmacophores

A promising strategy in drug discovery involves the creation of hybrid compounds that combine the this compound core with other known pharmacophores. mdpi.comresearchgate.net This approach aims to develop multifunctional molecules with enhanced potency, reduced side effects, or the ability to address multiple targets involved in a disease. mdpi.comresearchgate.net

For instance, researchers have designed and synthesized hybrid compounds that merge a trifluoromethyl benzyloxyaminic moiety with various natural acids to create multifunctional agents for Alzheimer's disease. mdpi.com In another study, pyrido-pyrrolidine hybrid molecules were developed as α-glucosidase inhibitors for potential use in diabetes management. nih.gov The design of these hybrids often involves "stitching" together key fragments identified from existing inhibitors and bioactive compounds. nih.gov

Table 3: Examples of Hybrid Compounds and Their Targeted Activities

| Hybrid Compound Type | Integrated Pharmacophore | Targeted Biological Activity |

| Pyrrolidine-Triazine Hybrid | 1,2,4-Triazine | Anticonvulsant |

| Pyrrolidine-Natural Acid Hybrid | Cinnamic Acid Derivatives | Multifunctional (Alzheimer's Disease) |

| Pyrido-Pyrrolidine Hybrid | Pyridine (B92270) | α-Glucosidase Inhibition (Antidiabetic) |

| Pyrrolidine-Isatin Hybrid | Isatin | Protein Kinase Inhibition (Anticancer) |

This table provides examples of hybrid compound strategies from various research studies. tandfonline.commdpi.comnih.govnih.gov

Future Research Directions and Unanswered Questions

Advancing Mechanistic Understanding of Biological Interactions at a Molecular Level

A profound understanding of how 1-(2,4-difluorobenzoyl)pyrrolidine and its derivatives interact with biological targets at the molecular level is paramount for rational drug design and optimization. Future research should prioritize the elucidation of these intricate interactions. The difluorobenzoyl moiety, with its specific electronic properties, likely engages in a range of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, which collectively contribute to binding affinity and selectivity. nih.gov

Key research questions in this area include:

What are the precise binding modes of this compound derivatives with their primary biological targets?

How do the fluorine substituents on the phenyl ring influence ligand-receptor interactions and conformational preferences?

What is the role of the pyrrolidine (B122466) ring in orienting the molecule within the binding pocket and establishing critical contacts?

Advanced techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in obtaining high-resolution structural data of ligand-protein complexes. Furthermore, computational methods, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can provide dynamic insights into the binding process and help to quantify the energetic contributions of individual interactions. nih.gov A deeper mechanistic understanding will empower researchers to design next-generation analogues with enhanced potency and specificity.

Developing Advanced Synthetic Methodologies for Stereoselective Access to Derivatives

The pyrrolidine ring often contains one or more stereocenters, and the stereochemistry of these centers can have a profound impact on biological activity. Consequently, the development of advanced synthetic methodologies for the stereoselective synthesis of this compound derivatives is a critical area for future research. While various methods for the synthesis of pyrrolidine derivatives exist, new strategies that offer high efficiency, stereocontrol, and functional group tolerance are continuously sought. researchgate.netnih.govmdpi.com

Future synthetic efforts could focus on:

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of key bond-forming reactions.

Novel Cyclization Strategies: The development of innovative methods for constructing the pyrrolidine ring from acyclic precursors with high diastereoselectivity and enantioselectivity. mdpi.com

Stereoselective Functionalization: The elaboration of pre-existing pyrrolidine scaffolds with precise control over the introduction of new stereocenters.

One promising approach is the heterogeneous catalytic hydrogenation of substituted pyrroles, which can yield highly functionalized pyrrolidines with excellent diastereoselectivity. nih.govfigshare.com This method can create up to four new stereocenters in a single step. nih.govfigshare.com The development of methods for the stereoselective installation of fluorine atoms is also of significant interest, as fluorine can dramatically influence a molecule's biological properties. nih.gov

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Asymmetric Catalysis | High enantioselectivity, catalytic turnover | Catalyst cost and sensitivity, substrate scope |

| Novel Cyclization Reactions | Access to diverse scaffolds, step economy | Reaction optimization, control of multiple stereocenters |

| Stereoselective Functionalization | Late-stage modification of complex molecules | Regioselectivity, compatibility with existing functional groups |

| Catalytic Hydrogenation of Pyrroles | High diastereoselectivity, creation of multiple stereocenters | Catalyst selection, reaction conditions |

Employing Machine Learning and Artificial Intelligence in the Design and Prediction of Novel Analogues

The integration of machine learning (ML) and artificial intelligence (AI) into the drug discovery pipeline offers a transformative approach to the design and prediction of novel analogues of this compound. nih.govoxfordglobal.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent through traditional methods. easpublisher.com

Future applications of AI and ML in this context include:

Generative Models: Using generative adversarial networks (GANs) and variational autoencoders (VAEs) to design novel molecules with desired properties from scratch. nih.goveaspublisher.com

Predictive Modeling: Developing robust quantitative structure-activity relationship (QSAR) models to predict the biological activity, pharmacokinetic properties (ADME), and potential toxicity of virtual compounds before their synthesis. nih.goveaspublisher.com

Reaction Prediction and Synthesis Design: Employing AI algorithms to predict the outcomes of chemical reactions and devise efficient synthetic routes to target molecules. scitechdaily.com

By leveraging AI and ML, researchers can explore a much larger chemical space, prioritize the synthesis of the most promising candidates, and ultimately accelerate the drug discovery process while reducing costs. nih.govoxfordglobal.com The use of massively multitask machine-learning models, which learn from thousands of assays simultaneously, can dramatically improve the scope and accuracy of predictions. oxfordglobal.com

Broadening the Scope of Biological Target Identification for Pyrrolidine-Based Scaffolds

While initial research may have identified primary biological targets for this compound, a comprehensive understanding of its full pharmacological profile requires a broader search for additional targets. Pyrrolidine-based scaffolds are known to interact with a wide range of biological macromolecules, and identifying these targets is crucial for understanding both on-target efficacy and potential off-target effects. nih.gov

Future research in target identification could employ a variety of modern techniques:

Chemical Proteomics: Utilizing affinity-based probes derived from this compound to isolate and identify binding partners from cell lysates or living cells. frontiersin.orgdocumentsdelivered.com Techniques like activity-based protein profiling (ABPP) can be particularly powerful. frontiersin.org

Genetic Approaches: Employing methods such as CRISPR-Cas9 screening or transcriptome sequencing (RNA-seq) in compound-resistant cell lines to identify genes that confer resistance, thereby pointing to the drug's target. nih.gov

Computational Target Prediction: Using ligand-based and structure-based computational methods to screen large databases of protein structures and predict potential binding partners. nih.govf1000research.com

A multi-pronged approach, combining several of these techniques, is often the most effective strategy for confident target identification and validation. nih.gov For instance, recent studies have successfully identified novel targets for pyrrolidine hybrids, such as DNA gyrase and topoisomerase IV. nih.gov The identification of new targets for the this compound scaffold could open up entirely new therapeutic applications for this class of compounds.

Q & A

Q. What are the standard laboratory synthesis protocols for 1-(2,4-difluorobenzoyl)pyrrolidine?

- Methodological Answer : A common protocol involves reacting 2,4-difluorobenzaldehyde with pyrrolidine derivatives under reflux conditions. For example, in DMF solvent with potassium carbonate (K₂CO₃) as a base, heated at 150°C for 20 hours. Post-reaction, the crude product is extracted with ethyl acetate, washed with ammonium chloride, dried over MgSO₄, and purified via reduced-pressure solvent removal. Yield optimization (~93%) is achieved through TLC monitoring . Table 1 : Key Reaction Parameters

| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 150 | 20 | 93 |

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is validated via 1H NMR (e.g., δ 10.01 ppm for carbonyl protons) and elemental analysis (N%: observed 7.5 vs. calculated 7.99). For HPLC, an ammonium acetate buffer (pH 6.5) is recommended to improve peak resolution .

Q. What solvents and conditions are critical for stabilizing this compound during storage?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid protic solvents (e.g., water) to prevent hydrolysis. Stability studies suggest <5% degradation over 6 months when stored in anhydrous DMSO .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during characterization?

- Methodological Answer : Contradictory peaks (e.g., aromatic proton splitting) may arise from conformational isomerism. Use 2D NMR (HSQC, HMBC) to assign coupling patterns. For unresolved cases, compare with computational models (DFT-based chemical shift predictions) or X-ray crystallography .

Q. What strategies optimize microwave-assisted synthesis for higher yields?

- Methodological Answer : Adjust microwave power (100–300 W) and pulse intervals to avoid thermal degradation. Solvent screening (e.g., n-butanol vs. DMF) and stoichiometric tuning (1:1.2 molar ratio of aldehyde to amine) can improve efficiency. Evidence shows 15–20% yield increases with microwave vs. conventional heating .

Q. How does the difluoro substitution on the benzoyl group affect electronic properties?

- Methodological Answer : The electron-withdrawing fluoro groups reduce electron density on the pyrrolidine nitrogen, altering reactivity in nucleophilic acyl substitutions. DFT calculations (e.g., Mulliken charge analysis) quantify this effect, while UV-Vis spectroscopy tracks changes in π→π* transitions .

Q. What analytical approaches identify and quantify byproducts in scaled-up synthesis?

- Methodological Answer : Use LC-MS/MS with a C18 column (0.1% formic acid mobile phase) to detect low-abundance impurities. For non-volatile byproducts, preparative TLC or recrystallization in ethyl acetate/hexane (3:1) isolates impurities for structural elucidation .

Q. How to evaluate the compound’s conformational impact on biological activity?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., AMBER force field) to model the pyrrolidine ring’s puckering. Correlate with bioassay data (e.g., enzyme inhibition IC₅₀) to assess how substituent positioning affects binding. X-ray crystallography of co-crystallized targets provides empirical validation .

Data Contradiction Analysis

- Example : Discrepancies in reported yields (e.g., 93% in lab vs. 70% in scale-up) may stem from inefficient heat transfer in larger batches. Mitigate by employing flow chemistry systems or segmented temperature zones .

Avoided Topics

- Commercial pricing, industrial production methods, and consumer applications were excluded per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.